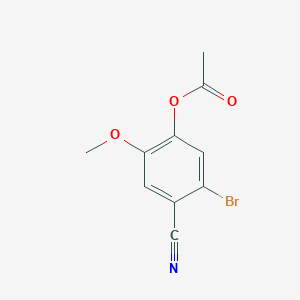
4-Bromo-2-thiophenecarbonyl chloride
Vue d'ensemble
Description
4-Bromo-2-thiophenecarbonyl chloride is a useful research compound. Its molecular formula is C5H2BrClOS and its molecular weight is 225.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Insecticide Development
4-Bromo-2-thiophenecarbonyl chloride has been utilized in the development of novel insecticides. It serves as a building block for creating 2,6-dihaloaryl 1,2,4-triazole insecticides with targeted insecticidal activities and low mammalian toxicity. These insecticides are effective against pests like aphids, mites, and whiteflies, offering broad-spectrum control in food crop protection and ornamental applications (Hull et al., 2007).
2. Photostabilization in Polymer Science
In the field of polymer science, derivatives of this compound have been synthesized for use as photostabilizers for poly(vinyl chloride) (PVC). These derivatives significantly reduce the level of photodegradation in PVC, enhancing its durability and lifespan (Balakit et al., 2015).
3. Synthesis of Sulfur Analogues of Polyaromatic Hydrocarbons
This compound is instrumental in synthesizing phenanthro[9,10-b]thiophene derivatives, a class of polyaromatic hydrocarbons containing sulfur. The process involves palladium-catalyzed desulfitative arylation, leading to the creation of sulfur and nitrogen-containing PAHs (Hagui et al., 2016).
4. Catalysis and Polymerization Studies
It has been used in the study of active centers in propylene polymerization with MgCl2-supported Ziegler–Natta catalysts, providing insights into the polymerization process and kinetics (Shen et al., 2013).
5. Electrochemical Studies
Research on the electrochemical reduction of 2-thiophenecarbonyl chloride at carbon and mercury cathodes in acetonitrile has provided valuable insights into the chemical's reduction behavior and potential applications in electrochemistry (Mubarak, 1995).
Safety and Hazards
4-Bromo-2-thiophenecarbonyl chloride is harmful if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
4-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUAQAMUIHRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383704 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-65-4 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
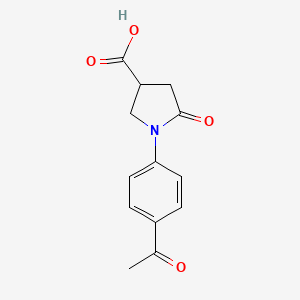
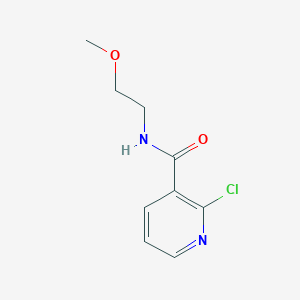
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
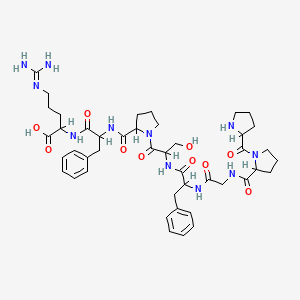
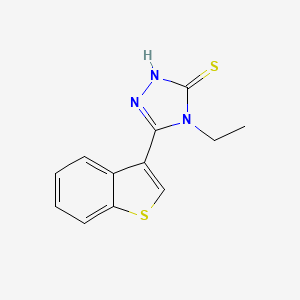




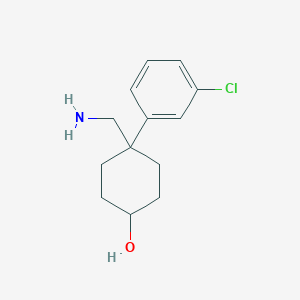
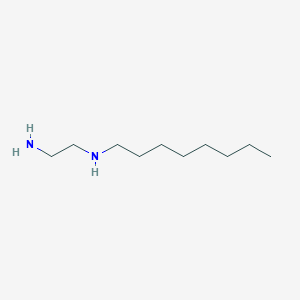

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
